

Confirming Success: A Comparative Guide to ATTO 465 NHS Ester Conjugation

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Compound of Interest

Compound Name: ATTO 465 NHS ester

Cat. No.: B15555657

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For researchers, scientists, and drug development professionals utilizing fluorescently labeled biomolecules, robust and reliable confirmation of successful conjugation is paramount. This guide provides a comprehensive comparison of methods to confirm the successful conjugation of **ATTO 465 NHS ester** to proteins and other biomolecules, alongside a comparison with alternative fluorescent dyes.

Introduction to ATTO 465 NHS Ester Conjugation

ATTO 465 is a fluorescent dye known for its strong absorption, high fluorescence quantum yield, and excellent photostability.[1] The N-hydroxysuccinimide (NHS) ester functional group of ATTO 465 allows for its efficient and covalent attachment to primary amine groups (-NH₂) present on biomolecules, such as the lysine residues of proteins, forming a stable amide bond. [1][2] This process, known as bioconjugation, is a cornerstone of modern life sciences research, enabling the visualization and tracking of molecules in a variety of applications.

The primary method for assessing the success of this conjugation is the determination of the Degree of Labeling (DOL), which quantifies the average number of dye molecules conjugated to each biomolecule.[1]

Comparison of ATTO 465 with Alternative Dyes

While ATTO 465 is a popular choice, several alternative fluorescent dyes with similar spectral properties are available. The selection of a dye often depends on factors such as brightness,

photostability, and cost. Below is a comparison of key photophysical properties of ATTO 465 and its common alternatives.

Dye	Excitation Max (nm)	Emission Max (nm)	Molar Extinction Coefficient (ϵ) ($M^{-1}cm^{-1}$)	Quantum Yield (Φ)	Relative Brightness ($\epsilon \times \Phi$)
ATTO 465	453	506	75,000	0.75	56,250
Alexa Fluor 488	495	519	71,000	0.92	65,320
DyLight 488	493	518	70,000	Not specified	Not specified
CF488A	490	515	70,000	0.90	63,000

Data sourced from publicly available information and may vary slightly between manufacturers.

Experimental Protocol: Confirmation of ATTO 465 NHS Ester Conjugation

This protocol outlines the key steps to determine the success of conjugating **ATTO 465 NHS ester** to a protein.

Materials

- **ATTO 465 NHS ester**
- Protein to be labeled (in an amine-free buffer, e.g., PBS)
- Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[1][2]
- Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[1][3]
- Gel filtration column (e.g., Sephadex G-25) for purification[1][4]
- UV-Vis Spectrophotometer

Procedure

- Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange via dialysis or a desalting column. The protein concentration should ideally be at least 2 mg/mL.^[1]
- Dye Preparation: Immediately before use, dissolve the **ATTO 465 NHS ester** in anhydrous DMF or DMSO to a concentration of 1-2 mg/mL.^{[1][3]}
- Conjugation Reaction:
 - Adjust the pH of the protein solution to 8.3 using the labeling buffer.^[2]
 - Add a 2 to 10-fold molar excess of the dissolved **ATTO 465 NHS ester** to the protein solution while gently vortexing.^{[1][3]} The optimal ratio may need to be determined empirically for each protein.
 - Incubate the reaction for 30-60 minutes at room temperature, protected from light.^{[1][2]}
- Purification: Separate the labeled protein from unreacted dye using a gel filtration column equilibrated with PBS. The first colored band to elute is the conjugated protein.^{[4][5]}
- Spectrophotometric Analysis:
 - Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorption maximum of ATTO 465, which is 453 nm (A_{max}).^[1]
 - Calculate the Degree of Labeling (DOL) using the following formula:

$$\text{DOL} = (\text{A}_{\text{max}} * \epsilon_{\text{protein}}) / [(\text{A}_{280} - (\text{A}_{\text{max}} * \text{CF}_{280})) * \epsilon_{\text{dye}}]$$

Where:

- A_{max}: Absorbance at 453 nm
- A₂₈₀: Absorbance at 280 nm

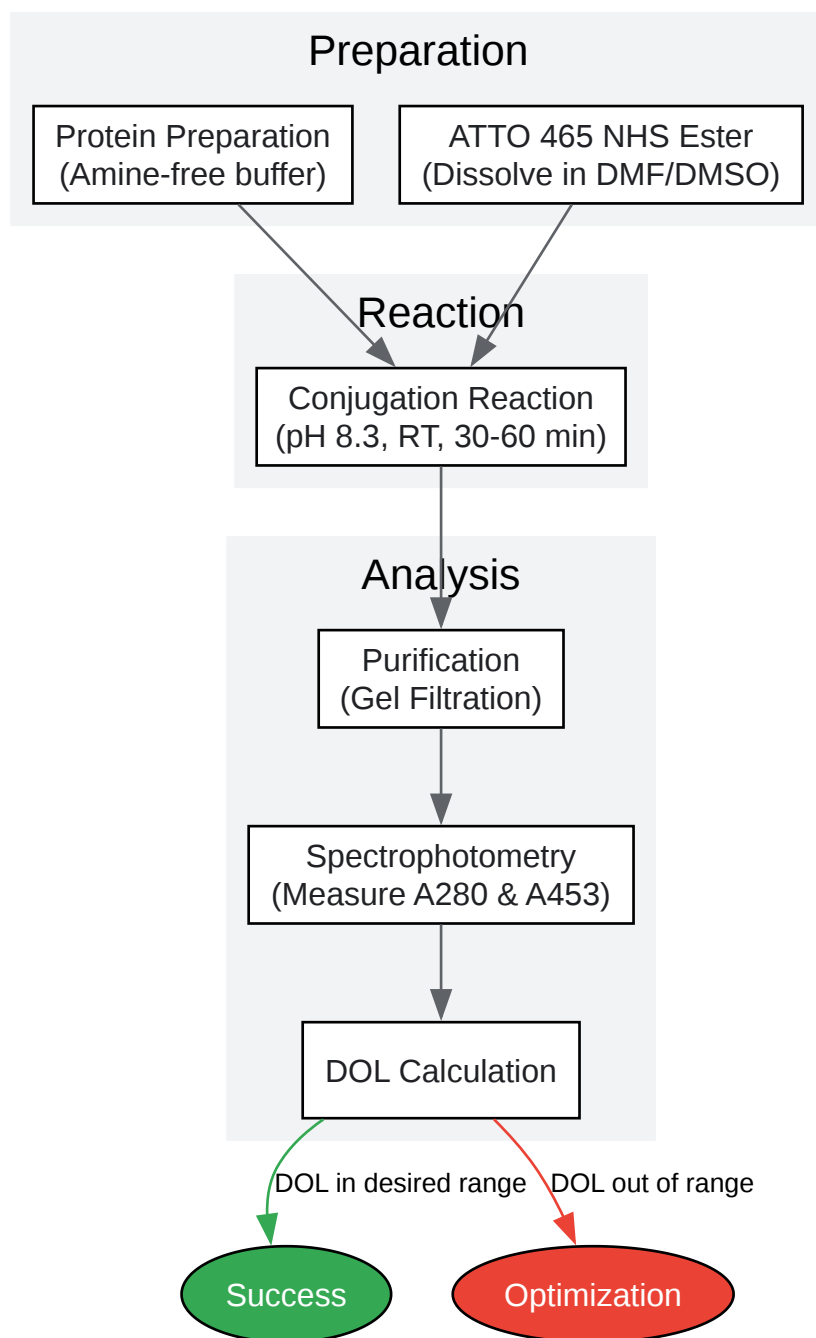
- $\epsilon_{\text{protein}}$: Molar extinction coefficient of the protein at 280 nm (e.g., $\sim 210,000 \text{ M}^{-1}\text{cm}^{-1}$ for IgG)
- ϵ_{dye} : Molar extinction coefficient of ATTO 465 at 453 nm ($7.5 \times 10^4 \text{ M}^{-1}\text{cm}^{-1}$)[4]
- CF280: Correction factor for the dye's absorbance at 280 nm (for ATTO 465, this is 0.48)[4]

A successful conjugation will yield a DOL within the desired range, typically between 2 and 8 for antibodies, ensuring sufficient labeling without compromising protein function.

Visualizing the Confirmation Workflow

The following diagram illustrates the key steps involved in confirming the successful conjugation of **ATTO 465 NHS ester**.

Workflow for Confirming ATTO 465 NHS Ester Conjugation

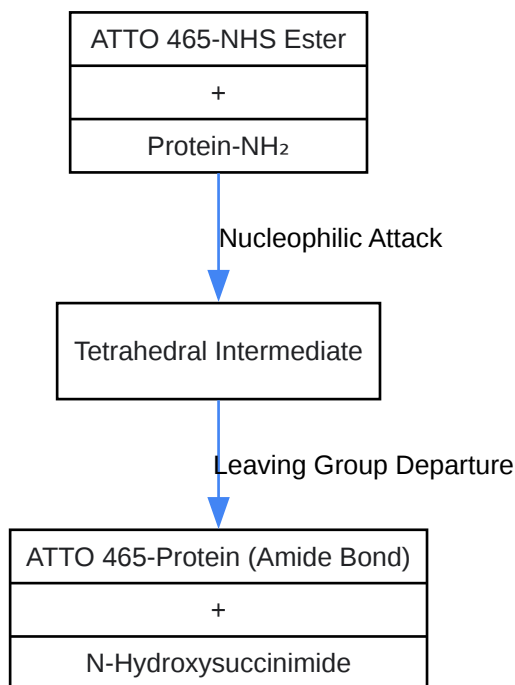
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Caption: Workflow for confirming successful **ATTO 465 NHS ester** conjugation.

Signaling Pathway of NHS Ester Reaction

The underlying chemical reaction for the conjugation of **ATTO 465 NHS ester** with a primary amine on a protein is a nucleophilic acyl substitution. The following diagram illustrates this pathway.

ATTO 465 NHS Ester Reaction with a Primary Amine



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Caption: Reaction pathway of **ATTO 465 NHS ester** with a primary amine.

By following these protocols and understanding the underlying principles, researchers can confidently confirm the successful conjugation of **ATTO 465 NHS ester**, ensuring the quality and reliability of their fluorescently labeled reagents for downstream applications.

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